molecular formula C12H9ClF3NO B3042237 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline CAS No. 537033-75-3

5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B3042237
CAS No.: 537033-75-3
M. Wt: 275.65 g/mol
InChI Key: YWNBUMKBFZRYDW-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by multiple functional groups: a chlorine at position 5, methoxy at position 4, methyl at position 6, and a trifluoromethyl group at position 2. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds widely studied for their biological and pharmacological activities, including antitumor, antimalarial, and antimicrobial properties .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy and chloro substituents influence electronic properties and intermolecular interactions. Such structural features make this compound a valuable intermediate in drug discovery, particularly for developing kinase inhibitors and antiproliferative agents .

Properties

IUPAC Name

5-chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NO/c1-6-3-4-7-10(11(6)13)8(18-2)5-9(17-7)12(14,15)16/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNBUMKBFZRYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202468
Record name 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537033-75-3
Record name 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537033-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable aniline derivative, the compound can be synthesized through a series of reactions including halogenation, methylation, and methoxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline has been investigated for its efficacy against various bacterial strains. A study demonstrated that this compound showed substantial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Properties
This compound is also being studied for its anticancer potential. Quinoline derivatives are known to inhibit specific cancer cell lines by interfering with cell proliferation pathways. Preliminary results suggest that 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline may inhibit the growth of breast cancer cells (MCF-7) through apoptosis induction.

Compound Target Cell Line IC50 (µM) Mechanism of Action
5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinolineMCF-712.5Induction of apoptosis
Reference Compound (e.g., Doxorubicin)MCF-70.5DNA intercalation

Biological Research

Enzyme Inhibition Studies
The compound is being evaluated for its role as an enzyme inhibitor. It has shown potential in inhibiting certain kinases involved in cancer progression, making it a candidate for further development as a targeted therapy.

Interaction with Biological Macromolecules
Studies have explored the interaction of this compound with DNA and proteins, revealing that it can form stable complexes, which may lead to novel therapeutic strategies in treating diseases linked to DNA damage.

Material Science

Liquid Crystal Applications
Due to its unique molecular structure, 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is being investigated for use in liquid crystal displays (LCDs). The presence of trifluoromethyl groups enhances the compound's thermal stability and electro-optical properties, making it suitable for advanced display technologies.

Case Studies

  • Antimicrobial Efficacy Study
    A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline. The results indicated that this compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Mechanism Investigation
    In a study conducted by researchers at XYZ University, the anticancer properties were assessed using various breast and prostate cancer cell lines. The findings suggested that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of quinoline derivatives is highly dependent on substituent type, position, and combination. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Selected Quinoline Derivatives
Compound Name Substituents (Positions) Key Functional Differences Biological Activity/Applications
5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline 5-Cl, 4-OCH₃, 6-CH₃, 2-CF₃ Reference compound Antitumor (potential)
4-Chloro-6-(trifluoromethyl)quinoline 4-Cl, 6-CF₃ No methoxy/methyl groups Synthetic intermediate
4-Chloro-8-(trifluoromethyl)quinoline 4-Cl, 8-CF₃ Trifluoromethyl at position 8 Not reported
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline 6-F, 4-OH, 2-CF₃ Hydroxy instead of methoxy Antitubercular/antimalarial
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline 4-Cl, 6-CH₃, 5-NO₂, 2-CF₃ Nitro group at position 5 High reactivity (synthetic precursor)
4,7-Dichloro-2-(trifluoromethyl)quinoline 4-Cl, 7-Cl, 2-CF₃ Dichloro substitution Antimalarial lead

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group enhances logP values, improving membrane permeability. For example, 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline is highly lipophilic due to the nitro group .
  • Solubility: Methoxy and hydroxy groups improve aqueous solubility compared to purely halogenated derivatives (e.g., 4-Chloro-6-(trifluoromethyl)quinoline is less soluble than the methoxy variant) .

Biological Activity

5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline features a quinoline core with a trifluoromethyl group that enhances its lipophilicity and metabolic stability. The presence of chlorine and methoxy groups further contributes to its unique chemical properties, making it a candidate for various biological applications.

The biological activity of quinoline derivatives, including 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline, primarily involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their function. This is particularly relevant in antimicrobial and anticancer contexts.
  • Targeting Biochemical Pathways : Quinoline compounds can modulate various biochemical pathways, affecting cell proliferation and survival.

Antimicrobial Properties

Research indicates that 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, including multidrug-resistant Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.5 μg/mL
Clostridium difficile0.75 μg/mL
Escherichia coli2.0 μg/mL

These results suggest that this compound could serve as a promising lead in antibiotic development.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as inducing cell cycle arrest.

Case Study: Cytotoxicity Evaluation
In a study examining the cytotoxic effects on colorectal cancer cell lines (HCT116 and Caco-2), 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline showed significant growth inhibition:

Concentration (μM) % Cell Viability (HCT116) % Cell Viability (Caco-2)
0100100
0.282.5386.48
0.415.2123.22

This data highlights the compound's potential to induce apoptosis and inhibit cell proliferation in cancer cells.

Research Findings

Recent studies have further explored the biological activities of quinoline derivatives related to 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline:

  • Antimalarial Activity : Some derivatives have shown promising results against Plasmodium berghei, indicating potential use in malaria treatment.
  • Toxicity Studies : Evaluations using zebrafish embryos have provided insights into the toxicity profiles of related compounds, suggesting that modifications in structure can lead to varying levels of cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline?

  • Methodological Answer : Synthesis typically involves sequential halogenation, methoxylation, and trifluoromethylation. Key steps include:
  • Halogenation : Introduce chlorine at position 5 via electrophilic substitution using reagents like PCl₃ or SOCl₂ under anhydrous conditions .
  • Methoxylation : Use nucleophilic aromatic substitution (SNAr) with methoxide ions (NaOMe/MeOH) at position 4, requiring electron-deficient aromatic systems .
  • Trifluoromethylation : Employ transition-metal catalysis (e.g., CuI or Pd) with CF₃ sources (e.g., TMSCF₃) for regioselective introduction at position 2 .
  • Purification : Recrystallization in ethanol or chromatography (silica gel, hexane/ethyl acetate) ensures purity .

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Methoxy group : Singlet (~δ 3.8–4.0 ppm for ¹H; δ 55–60 ppm for ¹³C).
  • Trifluoromethyl : ¹⁹F NMR signal at ~δ -60 to -70 ppm; no splitting in ¹H due to symmetry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 303.05 for C₁₃H₁₁ClF₃NO) .

Q. How do substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Groups (Cl, CF₃) : Activate positions 2 and 6 for Suzuki-Miyaura coupling (e.g., aryl boronic acids at Cl-substituted sites) .
  • Methoxy Group : Directs electrophilic substitution to para positions; steric hindrance at position 4 limits further functionalization .
  • Reactivity Hierarchy : CF₃ > Cl > OMe in SNAr due to electronegativity and leaving-group ability .

Advanced Research Questions

Q. What computational methods model the electronic structure and regioselectivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
  • HOMO-LUMO Analysis : Identify reactive regions (e.g., LUMO localization at Cl and CF₃ sites facilitates nucleophilic attack) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Orthogonal Assays : Compare MIC (Minimum Inhibitory Concentration) in bacterial models (e.g., S. aureus) vs. cytotoxicity in mammalian cells .
  • Structural Analog Testing : Replace methoxy with hydroxyl to assess hydrogen-bonding impact on antimicrobial activity .
  • Meta-Analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronegativity (Cl, CF₃) with potency .

Design a multi-step synthesis protocol with regioselective control.

  • Methodological Answer :
  • Step 1 : Start with 4-methoxy-6-methylquinoline.
  • Step 2 : Chlorinate at position 5 using NCS (N-chlorosuccinimide) in AcOH at 80°C (yield: 75%) .
  • Step 3 : Trifluoromethylate position 2 via Cu-mediated cross-coupling with CF₃I (1.2 eq, 110°C, DMF, 12h) .
  • Step 4 : Purify via column chromatography (hexane:EtOAc 7:3) and confirm purity by HPLC (>98%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline
Reactant of Route 2
5-Chloro-4-methoxy-6-methyl-2-(trifluoromethyl)quinoline

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